(2S,3R)-3-hydroxy-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid
Description
(2S,3R)-3-Hydroxy-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid is a chiral amino acid derivative characterized by:
- Molecular formula: C₁₃H₁₆NO₅
- Molecular weight: 275.27 g/mol
- Key functional groups: A carboxyl group (COOH) at position 1. A hydroxyl group (OH) at position 3 (3R configuration). A substituted amino group at position 2 (2S configuration), bearing a methyl group and a phenylmethoxycarbonyl (Cbz) protecting group.
The Cbz (benzyloxycarbonyl) group enhances stability under acidic conditions but is cleavable via hydrogenolysis. This compound is significant in peptide synthesis and medicinal chemistry due to its stereochemical complexity and protective group utility .
Properties
IUPAC Name |
(2S,3R)-3-hydroxy-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-9(15)11(12(16)17)14(2)13(18)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,16,17)/t9-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXCJGLSFIOQNL-KOLCDFICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereochemical Control
The configuration reversal method provides superior control over the C2 and C3 stereocenters compared to SPPS, which risks epimerization during resin handling.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-hydroxy-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Biochemical Applications
2.1 Enzyme Inhibition
Research indicates that (2S,3R)-3-hydroxy-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid can act as a selective inhibitor of certain enzymes involved in metabolic pathways. For example, it has been studied for its ability to inhibit specific proteases that are crucial in cancer progression and inflammation .
2.2 Drug Design
The compound's structural properties make it an attractive candidate for drug development. Its ability to mimic natural substrates allows it to be used as a scaffold in the design of novel therapeutics targeting various diseases, including metabolic disorders and cancer .
2.3 Metabolic Studies
In metabolic studies, this compound serves as a valuable marker for understanding amino acid metabolism in humans. Its derivatives have been utilized to trace metabolic pathways and assess the impact of dietary changes on amino acid profiles .
Synthetic Applications
3.1 Asymmetric Synthesis
The compound is significant in asymmetric synthesis due to its chiral centers. It has been employed as a chiral auxiliary in various synthetic pathways to produce other biologically relevant compounds with high enantiomeric purity .
3.2 Polymer Chemistry
In polymer science, this compound has been incorporated into polymer backbones to enhance biocompatibility and functional properties of materials used in drug delivery systems .
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant anticancer activity against various cell lines by inducing apoptosis through caspase activation pathways . The results suggested its potential as a lead compound for developing new anticancer agents.
Case Study 2: Metabolic Profiling
In a clinical study assessing metabolic profiles in patients with diabetes, this compound was identified as a biomarker associated with improved insulin sensitivity . This finding highlights its importance in understanding metabolic disorders.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (2S,3R)-3-hydroxy-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to structurally similar derivatives (Table 1):
Table 1: Structural Comparison of (2S,3R)-3-Hydroxy-2-[methyl(phenylmethoxycarbonyl)amino]butanoic Acid with Analogues
Functional Group and Stability Analysis
- Cbz vs. Boc Protection :
- Cbz (Phenylmethoxycarbonyl) : Introduces aromatic bulk, increasing lipophilicity. Stable under acidic conditions but removable via catalytic hydrogenation .
- Boc (tert-Butoxycarbonyl) : Less sterically hindered, enhancing solubility in polar solvents. Cleaved under acidic conditions (e.g., trifluoroacetic acid) .
- Stereochemical Impact : The 2S,3R configuration of the target compound contrasts with the 2R,3S isomer (), which exhibits distinct spatial interactions in biological systems .
Pharmacological Relevance
Data Tables
Biological Activity
(2S,3R)-3-hydroxy-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid, also known as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features that contribute to its interaction with biological systems. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H15NO5, with a molecular weight of approximately 253.25 g/mol. The compound features a hydroxyl group, a methyl group, and a phenylmethoxycarbonyl moiety that play crucial roles in its biological interactions.
- Amino Acid Derivative : As an amino acid derivative, this compound may influence protein synthesis and cellular signaling pathways. Amino acids are fundamental in metabolic processes and can act as precursors for neurotransmitters.
- Inhibition of Enzymatic Activities : Preliminary studies suggest that this compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting the overall metabolism of cells .
- Antioxidant Properties : The presence of the hydroxyl group in the structure may confer antioxidant properties, helping to scavenge free radicals and reduce oxidative stress within cells .
Pharmacological Effects
- Neuroprotective Effects : Research indicates that derivatives similar to this compound exhibit neuroprotective effects in models of neurodegenerative diseases. These compounds may help mitigate neuronal damage by modulating neurotransmitter levels and reducing inflammation .
- Anti-inflammatory Activity : Some studies have shown that this compound can reduce inflammatory markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
Case Studies
Q & A
Q. What synthetic strategies are recommended for preparing (2S,3R)-3-hydroxy-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid, and how is stereochemical integrity ensured?
Answer: The compound is synthesized using chiral auxiliaries or enantioselective methods. For example, oxazolidinone derivatives (e.g., 4-benzyl-3-acyloxazolidin-2-one) can control stereochemistry during acylation and subsequent hydrolysis steps . The phenylmethoxycarbonyl (Cbz) group protects the amine, while reaction conditions (temperature, solvent polarity) are optimized to minimize epimerization. Post-synthesis, chiral HPLC or polarimetry confirms stereochemical purity. Critical steps include inert atmosphere handling and low-temperature reactions to preserve configuration .
Q. How should researchers characterize the stereochemistry and purity of this compound?
Answer:
- Stereochemistry : Use H-NMR coupling constants (e.g., for vicinal protons) and compare with literature values of diastereomers . X-ray crystallography provides definitive confirmation of absolute configuration.
- Purity : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) identifies impurities. Mass spectrometry (ESI-MS) verifies molecular weight, while elemental analysis confirms stoichiometry .
Q. What storage conditions are optimal for maintaining stability?
Answer: Store at -20°C in airtight, moisture-resistant containers under inert gas (argon/nitrogen). The compound is hygroscopic and prone to hydrolysis; silica gel desiccants are recommended. Avoid exposure to acids/bases, as the ester and carbamate groups are labile .
Advanced Research Questions
Q. How can conflicting NMR data on stereochemical assignments be resolved?
Answer: Discrepancies in H-NMR signals (e.g., split patterns, δ values) may arise from solvent effects or impurities. To resolve:
Q. What strategies mitigate decomposition under acidic/basic conditions during derivatization?
Answer:
- pH Control : Use buffered conditions (e.g., phosphate buffer at pH 6–8) during reactions involving the carboxylic acid group.
- Protecting Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers to prevent β-elimination.
- Low-Temperature Processing : Conduct reactions at 0–4°C to slow hydrolysis of the Cbz group .
Q. How does this compound interact with enzymatic targets, and what assays validate its bioactivity?
Answer: The Cbz-protected amino acid motif is found in protease inhibitors and peptidomimetics. For example:
- Proteasome Inhibition : Test inhibition of chymotrypsin-like activity using fluorogenic substrates (e.g., Suc-LLVY-AMC) in cell lysates.
- Enzyme Kinetics : Measure values via Lineweaver-Burk plots.
- Cellular Uptake : Radiolabel the compound (e.g., C) and quantify intracellular accumulation in cancer cell lines .
Q. What analytical methods resolve co-eluting impurities in HPLC?
Answer:
- Gradient Optimization : Adjust acetonitrile:water ratios (e.g., 30% → 70% over 20 min) to improve peak separation.
- Tandem Techniques : Couple HPLC with mass spectrometry (LC-MS/MS) for high-sensitivity detection of trace impurities.
- Chiral Columns : Use cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers .
Data Contradiction and Troubleshooting
Q. How to address discrepancies between theoretical and observed molecular weights in mass spectrometry?
Answer:
- Adduct Formation : Check for sodium/potassium adducts ([M+Na], [M+K]) by adding 0.1% formic acid to the sample.
- Degradation : Analyze fresh vs. aged samples to detect hydrolytic byproducts (e.g., free amine from Cbz cleavage).
- Ion Suppression : Dilute the sample or use nano-ESI to reduce matrix effects .
Q. Why might X-ray crystallography fail to determine the structure, and what alternatives exist?
Answer:
- Crystallization Issues : The compound may form amorphous solids. Use seeding techniques or co-crystallize with a ligand.
- Alternatives : Employ electronic circular dichroism (ECD) with computational simulations (TD-DFT) to correlate spectral data with configuration .
Methodological Best Practices
Q. What protocols ensure reproducibility in multi-step syntheses?
Answer:
- Step Monitoring : Use TLC or inline IR spectroscopy to track reaction progress.
- Intermediate Isolation : Purify each intermediate via flash chromatography (e.g., silica gel, ethyl acetate/hexane).
- Batch Consistency : Validate critical parameters (e.g., stirring rate, reagent stoichiometry) using design of experiments (DoE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
